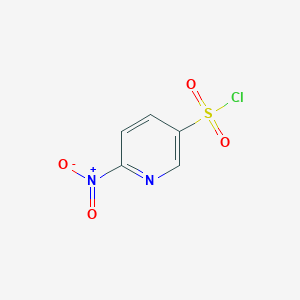

6-Nitropyridine-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVWJORISZTRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250886-68-0 | |

| Record name | 6-nitropyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Nitropyridine-3-sulfonyl Chloride

For Professionals in Research, Discovery, and Drug Development

Executive Summary

6-Nitropyridine-3-sulfonyl chloride is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of novel therapeutic agents. Its bifunctional nature, featuring a reactive sulfonyl chloride and an electron-deficient nitro-substituted pyridine ring, makes it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis of this crucial intermediate. We will dissect the strategic considerations behind the chosen synthetic route, provide detailed, step-by-step protocols, and address the critical safety and analytical validation measures necessary for successful and reproducible execution.

Strategic Synthesis Design: A Tale of Two Pathways

The synthesis of this compound from a simple precursor like 3-aminopyridine presents a classic challenge in heterocyclic chemistry concerning the sequence of functional group transformations. Two primary retrosynthetic pathways can be envisioned:

-

Pathway A: Nitration First. This route involves the initial nitration of a 3-aminopyridine derivative, followed by the conversion of the amino group into a sulfonyl chloride.

-

Pathway B: Sulfochlorination First. This pathway reverses the sequence, beginning with the conversion of the amino group to a sulfonyl chloride, followed by nitration of the resulting pyridine-3-sulfonyl chloride.

Expert Analysis: While Pathway B may seem direct, it is fraught with challenges. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution like nitration. The introduction of a strongly electron-withdrawing sulfonyl chloride group at the 3-position further deactivates the ring, making the subsequent nitration step exceedingly difficult. Furthermore, the combined directing effects of the pyridine nitrogen and the meta-directing sulfonyl chloride group would likely favor substitution at the 5-position, not the desired 6-position.

Therefore, Pathway A represents the most chemically sound and field-validated strategy. The amino group is an activating, ortho-para director, which facilitates the introduction of the nitro group at the 6-position (ortho to the amine). This guide will focus exclusively on this superior pathway, which proceeds via the key intermediate, 3-amino-6-nitropyridine.

Overall Synthetic Workflow

Figure 1. A high-level overview of the validated two-part synthetic strategy.

Part 1: Synthesis of the Key Intermediate: 3-Amino-6-nitropyridine

Direct nitration of 3-aminopyridine is known to be low-yielding and produces a mixture of isomers due to the harsh conditions and the competing directing effects within the molecule. A more robust and reliable method involves the protection of the amino group, followed by nitration and subsequent deprotection.

Mechanism: The Role of the Acetyl Protecting Group

The acetylation of the 3-amino group serves two critical functions:

-

Moderation of Reactivity: It tempers the strong activating and directing effect of the amino group, leading to a more controlled nitration.

-

Stability: It protects the amino group from oxidation and other side reactions under the strongly acidic and oxidative nitrating conditions.

The nitration proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, attacks the electron-rich pyridine ring. The acetamido group, being an ortho-para director, guides the incoming electrophile to the 6-position.

Experimental Protocol: 3-Amino-6-nitropyridine

Step 1: Acetylation of 3-Aminopyridine

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminopyridine (1.0 eq) and acetic anhydride (1.5 eq).

-

Reaction: Heat the mixture to reflux (approx. 140°C) for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum. The product, 3-acetamidopyridine, is typically obtained in high yield and purity.

Step 2: Nitration of 3-Acetamidopyridine

-

Setup: In a clean, dry flask maintained in an ice-salt bath, add concentrated sulfuric acid (98%).

-

Addition: Slowly add the 3-acetamidopyridine (1.0 eq) in portions, ensuring the internal temperature does not exceed 10°C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the solution of 3-acetamidopyridine, maintaining the internal temperature below 5°C. After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 3-4 hours.

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice.

-

Isolation: The product, 3-acetamido-6-nitropyridine, will precipitate. Collect the solid by filtration, wash with copious amounts of cold water, and dry.

Step 3: Hydrolysis of 3-Acetamido-6-nitropyridine

-

Setup: To a flask containing the 3-acetamido-6-nitropyridine (1.0 eq), add a 10-15% aqueous solution of sulfuric acid.

-

Reaction: Heat the mixture to reflux (approx. 100-110°C) for 2-3 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of an aqueous sodium hydroxide or ammonium hydroxide solution until the pH is approximately 7-8.

-

Isolation: The product, 3-amino-6-nitropyridine, will precipitate as a yellow solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part 2: Sandmeyer-type Sulfochlorination

This stage converts the newly synthesized 3-amino-6-nitropyridine into the target sulfonyl chloride. This is a classic Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.

Mechanism: From Amine to Sulfonyl Chloride

-

Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is highly reactive and typically used immediately without isolation.

-

Sulfochlorination: The diazonium salt solution is then added to a mixture containing a source of sulfur dioxide (e.g., SO₂ gas dissolved in a solvent or a stable surrogate) and a copper(I) chloride catalyst. The copper catalyst facilitates a single-electron transfer (SET) process, leading to the formation of an aryl radical, loss of nitrogen gas (N₂), and subsequent reaction with SO₂ and chloride to form the desired sulfonyl chloride.

Sulfochlorination Mechanism

Figure 2. Mechanism of the Sandmeyer-type sulfochlorination step.

Experimental Protocol: this compound

| Parameter | Specification | Causality/Rationale |

| Solvent System | Glacial Acetic Acid, conc. HCl | Acetic acid serves as a good solvent for the diazonium salt, while HCl is required for the in situ generation of nitrous acid. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Standard reagent for generating nitrous acid in an acidic medium. |

| SO₂ Source | SO₂ gas or DABSO | SO₂ gas is the direct reactant. DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a stable, solid SO₂ surrogate that is easier and safer to handle. |

| Catalyst | Copper(I) Chloride (CuCl) | Essential for the Sandmeyer reaction mechanism, facilitating the radical pathway. |

| Temperature Control | 0-5°C for diazotization; 5-15°C for sulfochlorination | Diazonium salts are thermally unstable and can decompose violently at higher temperatures. Strict temperature control is paramount for safety and yield. |

Step-by-Step Methodology:

-

Catalyst/SO₂ Preparation: In a suitable reaction vessel, suspend Copper(I) chloride (0.1-0.2 eq) in glacial acetic acid. Bubble sulfur dioxide gas through the suspension at 10-15°C until the solution is saturated, or add the solid SO₂ surrogate DABSO (1.5-2.0 eq).

-

Diazotization: In a separate flask, suspend 3-amino-6-nitropyridine (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the suspension to 0-5°C in an ice-salt bath.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aminopyridine suspension, ensuring the temperature remains strictly below 5°C. Stir for 30-60 minutes at this temperature after the addition is complete.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 3 to the catalyst/SO₂ mixture from step 1, maintaining the reaction temperature below 15°C. Vigorous evolution of nitrogen gas will be observed.

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases.

-

Work-up and Isolation: Carefully pour the reaction mixture into a large volume of ice-water. The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Analytical Characterization and Validation

The identity and purity of the final product must be confirmed through a combination of analytical techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns for a 1,2,4-trisubstituted pyridine ring. Expect three distinct aromatic signals. |

| IR Spectroscopy | Strong, characteristic absorption bands for the sulfonyl chloride group (S=O stretches) around 1370 cm⁻¹ and 1180 cm⁻¹, and for the nitro group (N-O stretches) around 1530 cm⁻¹ and 1350 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₅H₃ClN₂O₄S should be observed, along with a characteristic isotopic pattern for the presence of chlorine. |

| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |

Critical Safety Considerations

This synthesis involves several hazardous materials and potentially energetic intermediates. A thorough risk assessment must be conducted before commencing any work.

-

Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.

-

Thionyl Chloride/SO₂: Thionyl chloride is corrosive and lachrymatory. Sulfur dioxide is a toxic gas. Both must be handled in a well-ventilated fume hood.

-

Diazonium Salts: Aromatic diazonium salts are thermally unstable and can be explosive, especially when isolated in a dry state. Never isolate the diazonium salt intermediate. Always use it in situ in a cold solution. Maintain strict temperature control (0-5°C) during its generation and use.

-

Exothermic Reactions: The nitration, hydrolysis, and quenching steps are highly exothermic. Use ice baths and ensure slow, controlled addition of reagents to manage heat evolution effectively.

Field Insights & Troubleshooting

-

Incomplete Nitration: If nitration is incomplete, ensure the nitrating acid is potent and freshly prepared. The reaction time or temperature may need slight optimization, but increasing the temperature excessively can lead to decomposition.

-

Low Yield in Sandmeyer Reaction: The yield of the sulfochlorination is highly dependent on the quality of the diazonium salt solution and the activity of the copper catalyst. Ensure the sodium nitrite solution is added slowly and the temperature is kept low to prevent premature decomposition of the diazonium salt.

-

Product Purity: The final product can sometimes be contaminated with the corresponding sulfonic acid due to hydrolysis. Ensure all work-up steps are performed with cold water and that the final product is dried thoroughly.

Conclusion

The synthesis of this compound is a multi-step process that demands careful strategic planning and precise execution. By employing a protection-nitration-deprotection sequence to generate the key 3-amino-6-nitropyridine intermediate, followed by a controlled Sandmeyer-type sulfochlorination, researchers can reliably access this valuable building block. Adherence to the detailed protocols, rigorous temperature control, and stringent safety measures outlined in this guide are essential for achieving high yields of a pure product, thereby enabling advancements in drug discovery and development.

References

- Synthesis of Pyridine-3-sulfonyl chloride: This patent describes a method for synthesizing the un-nitrated precursor, outlining the diazotization and sulfochlorination steps.

-

Sandmeyer Chlorosulfonylation: This article details a modern approach to the Sandmeyer-type reaction for creating sulfonyl chlorides from anilines using a stable SO₂ surrog

- Source: Organic Letters, ACS Public

-

URL: [Link]

- Characterization of Sulfonyl Chlorides: A guide to the analytical techniques used for characterizing sulfonyl chlorides, providing context for the valid

-

Nitration of Pyridines: This resource provides background on the electrophilic nitration of pyridine rings, explaining the challenges involved.

- Source: Master Organic Chemistry

-

URL: [Link]

-

Safety Data for Thionyl Chloride: A safety data sheet outlining the hazards and handling precautions for thionyl chloride, a potential SO₂ source.

- Source: Carl ROTH

-

URL: [Link]

-

Diazotization Reactions: A general overview of diazotization chemistry, which is central to the Sandmeyer reaction.

- Source: Organic Chemistry Portal

-

URL: [Link]

-

Nitric Acid Safety: A guide on the safe handling and storage of nitric acid.

- Source: University of California, Santa Barbara EHS

-

URL: [Link]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Nitropyridine-3-sulfonyl Chloride

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-Nitropyridine-3-sulfonyl chloride, a critical reagent and intermediate in pharmaceutical and chemical synthesis. Given the compound's inherent reactivity, this document emphasizes robust analytical strategies, predictive fragmentation, and field-proven methodologies to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Foundational Understanding: The Challenge of Analyzing this compound

This compound is a bifunctional molecule characterized by a pyridine ring substituted with both a nitro group and a highly electrophilic sulfonyl chloride moiety. This combination dictates its utility in synthesis and the significant challenges in its direct analytical characterization.

The primary analytical hurdle is the reactivity of the sulfonyl chloride group. It is highly susceptible to hydrolysis, readily reacting with trace amounts of water to form the corresponding sulfonic acid.[1][2] This reaction can occur with atmospheric moisture, in protic solvents, or on chromatographic stationary phases, leading to the disappearance of the parent analyte and the appearance of its hydrolytic degradant. Therefore, direct analysis requires meticulous sample handling and anhydrous conditions, which are often difficult to maintain throughout an analytical workflow.

A more reliable and reproducible approach, which will be the focus of this guide, involves the conversion of the unstable sulfonyl chloride to a stable sulfonamide derivative prior to mass spectrometric analysis. This strategy is a cornerstone for the characterization of sulfonyl chlorides.[3]

Analytical Strategy: Derivatization as a Self-Validating System

To circumvent the instability of this compound, a derivatization strategy is strongly recommended. This involves reacting the sulfonyl chloride with a primary or secondary amine to form a stable sulfonamide. This approach offers several advantages:

-

Enhanced Stability: Sulfonamides are significantly more stable than sulfonyl chlorides, readily withstanding typical liquid chromatography and mass spectrometry conditions.

-

Improved Chromatographic Behavior: Derivatization can improve the chromatographic peak shape and retention time reproducibility.

-

Controlled Fragmentation: The resulting sulfonamide provides predictable and structurally informative fragmentation patterns in tandem mass spectrometry (MS/MS).

The choice of the derivatizing amine can be tailored to the specific analytical needs, such as introducing a specific isotopic signature or a readily ionizable group. For general-purpose analysis, a simple, low-molecular-weight amine like diethylamine is often sufficient.

Experimental Protocol: From Derivatization to LC-MS/MS Analysis

This section details a step-by-step protocol for the derivatization of this compound and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Derivatization to N,N-diethyl-6-nitropyridine-3-sulfonamide

-

Reagent Preparation:

-

Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.

-

Prepare a 20 mg/mL solution of diethylamine in anhydrous acetonitrile.

-

-

Reaction:

-

In a clean, dry vial, add 100 µL of the this compound solution.

-

To this, add 50 µL of the diethylamine solution (this represents a significant molar excess to ensure complete reaction).

-

Briefly vortex the mixture and allow it to react at room temperature for 15-20 minutes. The reaction is typically rapid.

-

-

Sample Dilution:

-

Dilute the reaction mixture to a final concentration suitable for LC-MS/MS analysis (e.g., 1-10 µg/mL) using a mixture of water and acetonitrile (typically 50:50 v/v) with 0.1% formic acid to facilitate protonation.

-

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized for the specific derivative.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry Conditions (Positive Ion ESI):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode. ESI is a soft ionization technique that typically yields an abundant protonated molecule, which is ideal for subsequent fragmentation analysis.[4]

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Temperature: 350-450 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

MS1 Scan Range: m/z 50-500.

-

MS/MS Analysis: Select the protonated molecule of the derivatized product as the precursor ion for collision-induced dissociation (CID). The collision energy should be optimized to generate a rich fragmentation spectrum (typically in the range of 10-40 eV).

-

Predictive Fragmentation and Data Interpretation

The fragmentation of the N,N-diethyl-6-nitropyridine-3-sulfonamide derivative is expected to be driven by the lability of the S-N and S-C bonds, as well as the presence of the nitro group. Nitroaromatic compounds are known to exhibit characteristic losses of NO and NO2 radicals.[5]

Key Fragmentation Pathways

-

Loss of Sulfur Dioxide (SO2): A common fragmentation pathway for sulfonamides is the cleavage of the C-S bond followed by the loss of SO2 (64 Da).

-

Cleavage of the S-N Bond: Fission of the bond between the sulfur atom and the diethylamine nitrogen will result in the formation of a 6-nitropyridyl-3-sulfonyl fragment.

-

Loss of the Nitro Group: The nitro group can be lost as NO (30 Da) or NO2 (46 Da) from the parent ion or fragment ions.[6]

-

Fragmentation of the Diethylamine Moiety: Losses of ethyl groups (29 Da) or ethene (28 Da) from the diethylamino group are also possible.

-

Pyridine Ring Fragmentation: At higher collision energies, fragmentation of the pyridine ring itself can occur.

Visualization of Predicted Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for protonated N,N-diethyl-6-nitropyridine-3-sulfonamide.

Caption: Predicted Fragmentation of Protonated N,N-diethyl-6-nitropyridine-3-sulfonamide.

Table of Predicted Key Ions

The following table summarizes the expected exact masses for the key ions of the N,N-diethyl-6-nitropyridine-3-sulfonamide derivative. High-resolution mass spectrometry is essential for confirming these assignments based on their elemental compositions.

| Ion Description | Proposed Structure | Calculated Exact Mass (m/z) |

| [M+H]+ (Protonated Molecule) | C9H14N3O4S+ | 259.08 |

| [M+H - SO2]+ | C9H14N3O2+ | 195.05 |

| [M+H - C4H10N]+ (Sulfonyl Cation) | C5H4N2O4S+ | 187.01 |

| [M+H - NO2]+ | C9H14N2O2S+ | 213.07 |

| [M+H - NO]+ | C9H14N2O3S+ | 229.07 |

| [6-nitropyridyl cation] | C5H4N2O2+ | 123.04 |

Note: The exact masses are calculated for the most abundant isotopes.

Conclusion

The mass spectrometric analysis of this compound is best approached through a derivatization strategy to mitigate the inherent instability of the sulfonyl chloride functional group. Conversion to a stable sulfonamide, followed by LC-MS/MS analysis using electrospray ionization, provides a robust and reproducible method for its characterization. The predictable fragmentation patterns of the resulting sulfonamide, dominated by losses of SO2 and characteristic cleavages related to the nitro and amine moieties, allow for confident structural elucidation and confirmation. This guide provides the foundational protocols and predictive data necessary for researchers to successfully analyze this important chemical entity.

References

-

PubChem. (n.d.). Pyridine-3-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Jubilant Ingrevia Limited. (2024, March 29).

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

- Volmer, D. A. (1998). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Rapid communications in mass spectrometry, 12(3), 163–173.

- Thermo Fisher Scientific. (2009, February 4).

- Schmidt, K., Haderlein, S. B., & Meimaroglou, D. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 21(21), 3591–3600.

-

Shimadzu Corporation. (2022, November 2). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

- Parshintsev, J., Hartonen, K., & Riekkola, M. L. (2010). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Analytical and bioanalytical chemistry, 398(7-8), 3017–3027.

- Rasayan Journal of Chemistry. (n.d.).

- Sigma-Aldrich. (2025, November 6).

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative mass spectra of selected sulfonamides without.... Retrieved from [Link]

- ResearchGate. (2025, August 6). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).

-

WIPO Patentscope. (n.d.). EP2963019 - METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. Retrieved from [Link]

-

Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Eureka. Retrieved from [Link]

- YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.

-

PubChem. (n.d.). 5-Nitropyridine-2-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.

- University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry.

- ResearchGate. (2025, August 6).

- Royal Society of Chemistry. (n.d.). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst.

- Agilent Technologies. (2012, January 6). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS.

- Chemistry LibreTexts. (2023, August 29).

- PubMed Central. (n.d.). Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid.

- ACS Publications. (n.d.). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry.

- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.

- YouTube. (2022, October 19).

- European Patent Office. (2014, February 27). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - EP 2963019 B1.

- PubMed. (2022, April 30).

- ResearchGate. (2018, July 9). Ionization Techniques in Mass Spectrometry: A Review.

-

PubChem. (n.d.). 6-Methoxypyridine-3-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- CymitQuimica. (n.d.). CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride.

- ResearchGate. (2025, August 6). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.

Sources

- 1. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the sulfonyl chloride group in 6-nitropyridine scaffolds

An In-Depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in 6-Nitropyridine Scaffolds

Introduction: A Tale of Two Activating Groups

In the landscape of medicinal chemistry and organic synthesis, the sulfonyl chloride functional group (-SO₂Cl) stands as a cornerstone electrophile, prized for its ability to react with a vast array of nucleophiles to form stable sulfonamides, sulfonates, and other sulfur-containing motifs.[1] When this potent functional group is appended to a pyridine ring—a ubiquitous heterocyclic scaffold in pharmaceuticals—its reactivity is intrinsically modulated by the electronic properties of the ring itself. This guide delves into the specific and fascinating case of 6-nitropyridine sulfonyl chlorides, where the interplay between the pyridine nitrogen and a powerful electron-withdrawing nitro group creates a highly reactive and synthetically valuable building block.

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, stability, reactivity, and handling of these specialized reagents. We will explore the fundamental principles governing their behavior and provide actionable, validated protocols for their use in the laboratory.

Pillar 1: The Electronic Landscape of 6-Nitropyridine

The reactivity of the sulfonyl chloride group is not an isolated property but is dictated by the electronic environment of the aromatic ring to which it is attached. In the 6-nitropyridine scaffold, two powerful electron-withdrawing features work in concert to dramatically influence the electrophilicity of the sulfur atom.

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms. It exerts a strong inductive electron-withdrawing effect (-I) and a resonance effect (-M) that depletes electron density from the ring, particularly at the ortho (2- and 6-) and para (4-) positions.[2] This inherent electron deficiency makes the pyridine ring less reactive towards electrophilic substitution compared to benzene but activates it for nucleophilic attack.[2]

-

The 6-Nitro Group: The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates aromatic rings towards electrophiles while strongly activating them for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediates (Meisenheimer complexes).[3][4]

Synergistic Activation: When combined, the pyridine nitrogen and the 6-nitro group create a profoundly electron-deficient aromatic system. This has a direct and critical consequence for the attached sulfonyl chloride group: the sulfur atom becomes exceptionally electrophilic. The strong pull of electrons away from the sulfonyl group makes it a prime target for nucleophilic attack, thereby accelerating reactions such as sulfonamide formation. This heightened reactivity is the central theme of this guide.

Pillar 2: Synthesis and Stability of 6-Nitropyridine Sulfonyl Chlorides

The preparation of heteroaromatic sulfonyl chlorides requires careful consideration of reaction conditions due to their potential instability.[5] Several reliable methods have been established for their synthesis.

Synthetic Pathways

The most common routes to aryl and heteroaryl sulfonyl chlorides are adaptable to the 6-nitropyridine scaffold.

-

From Amino-nitropyridines (Sandmeyer-Type Reaction): This is a widely used and robust method. It involves the diazotization of a corresponding amino-nitropyridine with a nitrite source (e.g., NaNO₂) in strong acid, followed by reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst.[6][7] An aqueous process has been developed that offers significant safety and environmental benefits, where the sulfonyl chloride product often precipitates directly from the reaction mixture due to its low water solubility.[6]

-

From Pyridine Sulfonic Acids: The direct chlorination of a 6-nitropyridine sulfonic acid using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) is another viable pathway.[1][8] This method is effective but requires handling highly reactive and corrosive chlorinating agents.

Stability and Handling Considerations

Heteroaromatic sulfonyl chlorides, particularly those on electron-deficient rings, can exhibit limited stability.[5]

-

Hydrolysis: They are sensitive to moisture and can readily hydrolyze back to the corresponding sulfonic acid.[5][9] All glassware, solvents, and reagents should be thoroughly dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Thermal Decomposition: Decomposition can occur via extrusion of SO₂, especially for isomers where the sulfonyl chloride is at the 2- or 4-position of the pyridine ring.[5]

-

Storage: It is best practice to use 6-nitropyridine sulfonyl chlorides immediately after preparation. If storage is necessary, it should be done under an inert atmosphere at low temperatures (-20 °C).[7]

Pillar 3: Core Reactivity and Synthetic Applications

The high electrophilicity of the sulfur atom in 6-nitropyridine sulfonyl chlorides makes them excellent substrates for a variety of nucleophilic substitution reactions. The most prominent of these is the formation of sulfonamides.

Sulfonamide Formation: The Premier Reaction

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for synthesizing sulfonamides, a functional group of paramount importance in medicinal chemistry.[1][10]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond. The reaction generates one equivalent of hydrochloric acid, which must be neutralized by a base to prevent protonation of the starting amine.[9]

Key Reaction Parameters

The success of sulfonamide synthesis hinges on the careful selection of reaction conditions.

| Parameter | Common Choices | Rationale & Causality |

| Nucleophile | Primary & Secondary Amines (Aliphatic & Aromatic) | A wide range of amines can be used. Nucleophilicity can vary, with electron-rich amines reacting faster.[10] |

| Base | Pyridine, Triethylamine (Et₃N), DIPEA | A non-nucleophilic base is required to scavenge the HCl byproduct without competing with the amine nucleophile.[9] Pyridine is a classic choice and can also serve as the solvent.[10] |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Pyridine | Aprotic, non-nucleophilic solvents are preferred to avoid side reactions.[9] |

| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature. For less reactive amines, gentle heating may be required.[9] |

Other Important Reactions

While sulfonamide formation is the most common application, these versatile electrophiles can engage with other nucleophiles:

-

Sulfonate Ester Formation: Reaction with alcohols or phenols in the presence of a base yields sulfonate esters.

-

Hydrolysis: As mentioned, reaction with water leads to the formation of the corresponding sulfonic acid. This is typically an undesired side reaction.

-

Reduction: The sulfonyl chloride can be reduced to other sulfur oxidation states, such as in the formation of sulfinamides.[11]

Validated Experimental Protocols

The following protocols are provided as a self-validating system, grounded in established chemical principles and literature precedents.

Protocol 1: Synthesis of 6-Nitropyridine-3-sulfonyl Chloride

(Adapted from Sandmeyer-type procedures)[6][12]

-

Diazotization:

-

To a stirred suspension of 5-amino-2-nitropyridine (1.0 eq) in 6M hydrochloric acid, cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride (0.1 eq). Cool this mixture to 0-5 °C.

-

Add the cold diazonium salt solution from step 1 to the SO₂/CuCl mixture slowly, ensuring the temperature remains below 10 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until gas evolution ceases.

-

-

Workup and Isolation:

-

Pour the reaction mixture onto crushed ice.

-

The sulfonyl chloride will often precipitate as a solid. If it separates as an oil, extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Collect the solid by filtration or separate the organic layer. Wash with cold water and saturated sodium bicarbonate solution to remove residual acid.

-

Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product should be used immediately or stored under an inert atmosphere at low temperature.

-

Protocol 2: General Procedure for Sulfonamide Synthesis

(Adapted from standard sulfonylation procedures)[10][13]

-

Setup:

-

Dissolve the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere.

-

Add a suitable base (e.g., triethylamine, 1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

-

Reaction:

-

Dissolve the 6-nitropyridine-sulfonyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[9]

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), water, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.

-

Conclusion

The sulfonyl chloride group on a 6-nitropyridine scaffold is a powerful and highly reactive electrophile, a direct result of the synergistic electron-withdrawing effects of the pyridine nitrogen and the nitro group. This enhanced reactivity makes it an exceptionally useful building block for the synthesis of sulfonamides and other related compounds, which are prevalent in modern drug discovery. While their stability requires careful handling and anhydrous conditions, the reliable and high-yielding reactions they undergo make them an indispensable tool for medicinal and synthetic chemists. Understanding the fundamental principles of their electronic nature and reactivity, as outlined in this guide, is key to successfully harnessing their synthetic potential.

References

- St-Jean, F., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.

- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

- Barreiro, G., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.

- Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.

- 6-Nitropyridine-2-carbonyl chloride Coupling Reactions. (n.d.). Benchchem.

- Barreiro, G., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.

- Chepyshev, S. V., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Princeton University, Macmillan Group.

- The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide. (n.d.). Benchchem.

- Chupakhin, O. N., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.

- Synthesis method of pyridine-3-sulfonyl chloride. (2021). Google Patents.

- Joslin, M. R., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.

- Reactions of Amines. (2020). Chemistry LibreTexts.

- Kamal, A., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.

- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. (2014). Chemistry Stack Exchange.

- Guda, M. R., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- Synthesis of sulfonyl chloride substrate precursors. (n.d.).

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cbijournal.com [cbijournal.com]

- 11. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide on the Electronic Effects of the Nitro Group on Pyridine-3-Sulfonyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the profound electronic effects exerted by a nitro (-NO₂) group on the chemical properties and reactivity of pyridine-3-sulfonyl chloride. We will deconstruct the individual electronic contributions of the pyridine ring, the sulfonyl chloride moiety, and the nitro group to build a cohesive understanding of the synergistic effects in the final molecule, likely 5-nitropyridine-3-sulfonyl chloride. This guide is intended for researchers, medicinal chemists, and drug development professionals who utilize sulfonyl chloride reagents and seek a deeper mechanistic understanding to inform reaction design and catalyst development.

Foundational Principles: Electronic Effects in Aromatic Systems

The reactivity and properties of an aromatic system are fundamentally governed by the distribution of electron density within the ring. This distribution is modulated by substituents through two primary mechanisms:

-

Inductive Effects (-I/+I): These are transmitted through the sigma (σ) bonds and arise from the intrinsic electronegativity of atoms. Electron-withdrawing groups (EWGs) pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) push electron density into the ring (+I effect).

-

Resonance Effects (-M/+M): Also known as mesomeric effects, these are transmitted through the pi (π) system and involve the delocalization of electrons via p-orbitals. EWGs with pi bonds can withdraw electron density from the ring (-M effect), and substituents with lone pairs can donate electron density (+M effect).

Understanding the interplay of these effects is crucial for predicting the behavior of substituted aromatic compounds.

Deconstructing the Core Components

To appreciate the combined influence in a nitro-substituted pyridine-3-sulfonyl chloride, we must first analyze the electronic character of each component.

The Pyridine Ring: An Electron-Deficient Heterocycle

Unlike benzene, the pyridine ring contains a nitrogen atom, which is more electronegative than carbon. This has two significant consequences:

-

Inductive Withdrawal: The nitrogen atom exerts a strong -I effect, pulling electron density from the carbon atoms of the ring.[1]

-

Resonance Withdrawal: Resonance structures for pyridine show a delocalization of positive charge onto the ortho (C2, C6) and para (C4) positions, further reducing electron density at these sites.[1]

This inherent electron deficiency makes the pyridine ring less reactive towards electrophilic aromatic substitution (EAS) compared to benzene, with any substitution that does occur favoring the meta (C3, C5) position.[1]

The Sulfonyl Chloride Group (-SO₂Cl): A Potent Electrophile

The sulfonyl chloride group is a powerful electron-withdrawing moiety. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This creates a significant electron deficit on the sulfur atom, making it a strong electrophile and an excellent leaving group in nucleophilic substitution reactions.

The Nitro Group (-NO₂): A Premier Electron-Withdrawing Group

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both inductive and resonance effects.

-

-I Effect: The high electronegativity of the nitrogen and oxygen atoms results in a strong inductive pull of electron density from the ring.

-

-M Effect: The nitro group can delocalize the ring's π-electrons onto its oxygen atoms, creating resonance structures with a positive charge within the aromatic ring, particularly at the ortho and para positions relative to the nitro group.[2]

Synergistic Amplification in Nitro-Pyridine-3-Sulfonyl Chloride

When a nitro group is introduced onto the pyridine-3-sulfonyl chloride scaffold (most commonly at the 5-position), the individual electron-withdrawing effects coalesce, creating a highly electron-deficient system.

The combined -I and -M effects of the pyridine nitrogen, the sulfonyl chloride group, and the nitro group work in concert to drastically reduce the electron density of the aromatic ring. This has profound implications for the molecule's reactivity.

Caption: Inductive and resonance electron withdrawal in 5-nitropyridine-3-sulfonyl chloride.

Impact on Chemical Reactivity and Synthetic Utility

The extreme electron-deficient nature of nitro-pyridine-3-sulfonyl chloride dictates its reactivity profile, enhancing its utility in specific synthetic transformations.

Enhanced Reactivity towards Nucleophiles

The primary consequence of the amplified electron withdrawal is the increased electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes the molecule a more potent sulfonylation agent. Reactions with nucleophiles, such as amines (to form sulfonamides) and alcohols (to form sulfonate esters), are significantly accelerated compared to the non-nitrated parent compound.

Activation for Nucleophilic Aromatic Substitution (SNAr)

While the pyridine ring is inherently electron-deficient, the addition of a strong EWG like a nitro group makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[3] A nucleophile can attack an electron-poor carbon atom, leading to the displacement of a leaving group. The presence of the nitro group is crucial as it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.[4][5]

Deactivation towards Electrophilic Aromatic Substitution (EAS)

Conversely, the already deactivated pyridine ring becomes even more resistant to attack by electrophiles. The synergistic electron withdrawal by the nitrogen, sulfonyl chloride, and nitro groups makes electrophilic substitution exceedingly difficult, requiring harsh reaction conditions.

Spectroscopic Signatures and Experimental Verification

The electronic modifications induced by the nitro group are readily observable through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the pyridine ring will experience a significant deshielding effect due to the reduced electron density. This results in their signals appearing at a higher chemical shift (further downfield) compared to pyridine-3-sulfonyl chloride.

-

¹³C NMR: Similarly, the carbon atoms of the pyridine ring will be deshielded and their resonances will also shift downfield.[6] This effect provides a direct measure of the electron-withdrawing influence of the substituents.

| Compound | Predicted ¹H NMR Chemical Shift Range (ppm) | Predicted ¹³C NMR Chemical Shift Range (ppm) |

| Pyridine-3-sulfonyl chloride | 7.5 - 9.4 | 125 - 155 |

| 5-Nitropyridine-3-sulfonyl chloride | 8.0 - 9.8 | 120 - 160 |

| Note: These are estimated ranges and can vary based on the solvent and other experimental conditions. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups in the molecule.[7]

-

Sulfonyl Group (SO₂): Strong, characteristic absorption bands for asymmetric and symmetric stretching are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.

-

Nitro Group (NO₂): Strong absorption bands for asymmetric and symmetric stretching will be present, typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Experimental Workflow: A Comparative Reactivity Study

To empirically validate the enhanced reactivity, a comparative kinetic study can be designed.

Caption: Workflow for comparing the sulfonylation rates of pyridine-3-sulfonyl chloride and its nitro derivative.

This experiment would involve reacting both sulfonyl chlorides with a nucleophile like aniline under identical conditions (solvent, temperature, concentration) and monitoring the reaction progress over time using a technique like High-Performance Liquid Chromatography (HPLC). The significantly faster consumption of 5-nitropyridine-3-sulfonyl chloride would provide quantitative evidence of its heightened reactivity.

Quantitative Insight: Hammett Constants

The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[8] The Hammett substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

-

Pyridyl Group: The 3-pyridyl group itself has a positive σ value, indicating its electron-withdrawing nature.[9]

-

Nitro Group: The nitro group has one of the largest positive σ values, reflecting its powerful electron-withdrawing capacity.

The additive effect of these constants can be used to predict a substantial increase in the reaction rate constant for nucleophilic attack on the sulfonyl chloride when a nitro group is present on the pyridine ring.[10]

Conclusion and Broader Implications

The introduction of a nitro group onto the pyridine-3-sulfonyl chloride framework is a powerful strategy for modulating its electronic properties. The synergistic electron-withdrawing effects of the pyridine nitrogen, the sulfonyl chloride moiety, and the nitro group culminate in a highly electron-deficient aromatic system. This electronic perturbation has two primary consequences:

-

A marked increase in the electrophilicity of the sulfonyl sulfur, rendering the molecule a more potent and reactive sulfonylation agent.

-

Significant activation of the pyridine ring towards nucleophilic aromatic substitution, opening up avenues for further functionalization.

This ability to fine-tune reactivity through the strategic placement of functional groups is a cornerstone of modern organic synthesis. For professionals in drug development and materials science, this understanding is critical for the rational design of novel molecular entities with tailored electronic and, consequently, biological or physical properties.

References

-

Sun, G.-Q. et al. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature, 615, 67–72. Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic (1968). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Royal Society of Chemistry. Available at: [Link]

-

Organic Letters (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. Available at: [Link]

-

PMC (NIH). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Available at: [Link]

-

Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the meta position. Pearson Education. Available at: [Link]

-

CONICET. (2005). Spectral Assignments and Reference Data. Available at: [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health. Available at: [Link]

-

MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

ACS Publications. (2011). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]

-

Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Available at: [Link]

-

The Journal of Organic Chemistry. Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. ACS Publications. Available at: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

-

ScholarWorks@UARK. (1994). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Available at: [Link]

-

YouTube. (2019). Nucleophilic Substitution and Elimination Course: Lesson 5. Available at: [Link]

-

ResearchGate. (2025). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Available at: [Link]

- Google Patents. (2016). Pyridine-3-sulfonyl chloride production method.

- Metin, Balcı. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ResearchGate. Hammett's relation for pyridine / C 6 F 4 I-Y complexes (a) and... Available at: [Link]

-

Eureka | Patsnap. (2020). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Available at: [Link]

-

MDPI. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available at: [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Available at: [Link]

-

ResearchGate. (2025). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Available at: [Link]

-

ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600...). Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Frontier: A Technical Guide to the Solubility of 6-Nitropyridine-3-sulfonyl Chloride in Organic Solvents

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical and agrochemical research, the successful manipulation of novel chemical entities is paramount. Among these, 6-Nitropyridine-3-sulfonyl chloride stands out as a pivotal building block, its utility intrinsically linked to its behavior in various solvent systems. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solubility of this compound in organic solvents. By synthesizing field-proven insights with established scientific principles, this document serves as an essential resource for optimizing reaction conditions, purification protocols, and formulation strategies.

Introduction: The Strategic Importance of this compound

This compound is a member of the nitropyridine class of compounds, which are recognized as valuable scaffolds in the development of bioactive molecules.[1] The presence of the nitro group and the sulfonyl chloride functionality imparts unique electronic properties and reactivity, making it a versatile intermediate for the synthesis of a diverse array of complex molecules, including potential antitumor, antibacterial, and antifungal agents.[1] The sulfonyl chloride group, in particular, is a highly effective functional group for introducing sulfonyl moieties into organic molecules, a critical step in the synthesis of sulfonamides and sulfonate esters, which are prevalent in many biologically active compounds.

The efficiency of synthetic transformations involving this compound is profoundly influenced by its solubility in the chosen reaction medium. A thorough understanding of its solubility profile is, therefore, not merely an academic exercise but a fundamental prerequisite for rational process development and scale-up.

Physicochemical Properties at a Glance

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior.

| Property | Value/Information | Source |

| Molecular Formula | C₅H₃ClN₂O₄S | PubChem |

| Molecular Weight | 222.61 g/mol | PubChem |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Reactivity | Highly reactive, particularly with nucleophiles. Sensitive to moisture and prone to hydrolysis. | [2] |

Solubility Profile: An Evidence-Based Estimation

Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, by examining the solubility of structurally related compounds, we can establish a well-founded qualitative and semi-quantitative understanding of its likely behavior.

Table of Estimated Solubility:

| Solvent | Dielectric Constant (Approx.) | Polarity | Expected Solubility of this compound | Rationale/Supporting Evidence |

| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide array of organic and inorganic compounds.[3][4] |

| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | High | Similar to DMSO, DMF is a polar aprotic solvent with excellent solvating properties for polar molecules. |

| Acetonitrile (ACN) | 38 | Polar Aprotic | Moderate to High | A common solvent in organic synthesis and chromatography; its polarity suggests good solubility for the target compound. Nicotinic acid, a related pyridine derivative, shows moderate solubility in acetonitrile.[5] |

| Tetrahydrofuran (THF) | 7.6 | Nonpolar/Slightly Polar | Moderate | A widely used ether solvent, capable of dissolving many organic compounds. A synthesis of a related compound, (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile, utilizes THF as a solvent.[6] |

| Dichloromethane (DCM) | 9.1 | Nonpolar/Slightly Polar | Moderate | 3-Nitro-2-pyridinesulfenyl chloride, a structurally similar compound, is soluble in dichloromethane. Pyridine-3-sulfonyl chloride is also soluble in "MDC" (methylene dichloride).[7] |

| Ethyl Acetate (EtOAc) | 6.0 | Moderately Polar | Moderate to Low | Pyridine-3-sulfonyl chloride is soluble in EtOAc.[7] |

| Methanol (MeOH) | 33 | Polar Protic | Low (with reaction) | While it may initially dissolve, sulfonyl chlorides can react with alcohols. Pyridine-3-sulfonyl chloride is listed as soluble in methanol, but the potential for reaction should be considered.[7] |

| Ethanol (EtOH) | 25 | Polar Protic | Low (with reaction) | Similar to methanol, reactivity is a concern. |

| Toluene | 2.4 | Nonpolar | Low | The high polarity of the nitro and sulfonyl chloride groups suggests low solubility in nonpolar aromatic solvents. |

| Hexanes/Heptane | 1.9 | Nonpolar | Very Low/Insoluble | Aliphatic hydrocarbons are unlikely to effectively solvate this polar molecule. |

Experimental Protocol for Quantitative Solubility Determination

Given the absence of comprehensive public data, the following standardized protocol is provided for researchers to quantitatively determine the solubility of this compound in their solvents of interest. This self-validating system ensures accuracy and reproducibility.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess should be clearly visible as undissolved solid.

-

Add a precise volume of the desired anhydrous organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation and moisture ingress.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The presence of undissolved solid should be confirmed at the end of this period.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent.

-

Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Diagram of Experimental Workflow:

Caption: Workflow for the quantitative determination of solubility.

Key Factors Influencing Solubility

The solubility of this compound is governed by a delicate interplay of intermolecular forces. Understanding these factors is critical for solvent selection and process optimization.

-

Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents that can effectively solvate the polar nitro and sulfonyl chloride groups. The principle of "like dissolves like" is a primary guiding principle.

-

Temperature: For most solid solutes, solubility increases with temperature.[8] This can be leveraged to prepare supersaturated solutions for crystallization or to enhance reaction rates. However, the thermal stability of the compound must be considered, as elevated temperatures can lead to decomposition.

-

Moisture Content: this compound, like other sulfonyl chlorides, is highly susceptible to hydrolysis.[2] The presence of even trace amounts of water in the solvent can lead to the formation of the corresponding sulfonic acid, which will not only consume the starting material but also alter the solubility characteristics of the system. Therefore, the use of anhydrous solvents is imperative.

-

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donating capabilities, the oxygen atoms of the nitro and sulfonyl groups can act as hydrogen bond acceptors. Solvents with hydrogen bond donating properties (protic solvents like alcohols) may exhibit complex solubility behavior, often coupled with reactivity.

Diagram of Influencing Factors:

Caption: Interplay of factors affecting solubility.

Safety and Handling: A Non-Negotiable Priority

This compound is a reactive and potentially hazardous chemical. Adherence to strict safety protocols is essential.

-

Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

-

Moisture Sensitivity: As previously mentioned, this compound reacts with water, potentially releasing corrosive hydrogen chloride gas.[2] All handling should be performed in a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon).

-

Inhalation: The compound may be irritating to the respiratory tract.[9] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

Conclusion: Empowering Research Through Fundamental Understanding

While a comprehensive, publicly available dataset on the quantitative solubility of this compound remains to be established, this guide provides a robust framework for researchers to navigate its use effectively. By understanding its physicochemical properties, inferring its behavior from related compounds, and employing the standardized experimental protocol herein, scientists can confidently determine the solubility in their specific systems. This foundational knowledge is indispensable for the successful application of this versatile building block in the ongoing quest for novel and impactful chemical entities in drug discovery and beyond.

References

-

MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

LookChem. (n.d.). Cas 6684-06-6, 2-Chloropyridine-3-sulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.

-

Eureka | Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

-

European Patent Office. (n.d.). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - EP 2963019 B1. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine-3-sulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (2008). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

-

gChem. (n.d.). DMSO. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

CK-12. (2012, February 23). 17.4 Factors Affecting Solubility. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. gchemglobal.com [gchemglobal.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. researchgate.net [researchgate.net]

- 6. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. 5-Nitropyridine-2-sulfonyl chloride | C5H3ClN2O4S | CID 22113901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Enigma of CAS Number 92707-16-9: A Case of Uncharted Chemical Identity

For Immediate Release

[City, State] – January 23, 2026 – An extensive investigation into the chemical properties and hazards of the substance designated by CAS number 92707-16-9 has concluded with a surprising outcome: the provided identifier does not correspond to any publicly documented chemical substance. Despite a battery of targeted searches across major chemical databases and regulatory inventories, no specific compound, its associated properties, or safety data could be retrieved for this number.

This in-depth inquiry, aimed at producing a technical guide for researchers and drug development professionals, involved a multi-pronged search strategy. Queries were launched across authoritative platforms including PubChem, the European Chemicals Agency (ECHA), ChemSpider, and the National Institute of Standards and Technology (NIST) Chemistry WebBook. These searches, designed to uncover the chemical name, structure, and any available Material Safety Data Sheets (MSDS), consistently failed to yield any relevant results for CAS number 92707-16-9.

A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. The absence of CAS number 92707-16-9 from these comprehensive databases strongly suggests one of several possibilities: the number may be erroneous, it could be an obsolete identifier that has been withdrawn, or it may pertain to a substance that is not disclosed in the public domain.

In light of these findings, it is not feasible to construct the requested in-depth technical guide. The core requirements of scientific integrity, including the provision of accurate data, hazard identification, and experimental protocols, cannot be met without a verifiable chemical entity.

We advise any parties working with materials purportedly identified by CAS number 92707-16-9 to exercise extreme caution and to seek immediate clarification of the substance's true identity from the original source. Without proper identification, a thorough risk assessment is impossible, and the potential for unforeseen hazards remains significant.

This outcome underscores the critical importance of accurate chemical identification in all scientific and industrial endeavors. The CAS numbering system is a cornerstone of chemical safety and communication, and its integrity is paramount for the protection of researchers, the public, and the environment.

Recommendations for Researchers, Scientists, and Drug Development Professionals

Given the unidentifiable nature of CAS number 92707-16-9, the following actions are recommended:

-

Verification of Source Information: Immediately contact the supplier or source of the material to confirm the correct CAS number and chemical name.

-

Analytical Characterization: If a physical sample is available, perform analytical testing (e.g., NMR, mass spectrometry, IR spectroscopy) to determine its chemical structure and purity.

-

Discontinuation of Use: Until the substance is unequivocally identified and its hazards properly assessed, all handling and use of the material should cease.

The scientific community relies on the precision of shared data. While this investigation into CAS number 92707-16-9 did not yield the expected technical guide, it serves as a crucial reminder of the due diligence required in chemical management and research.

References

Due to the inability to identify a specific chemical substance associated with CAS number 92707-16-9, a reference list of sources for a technical guide cannot be compiled. The search process involved querying the following major chemical and safety databases, none of which contained entries for the provided CAS number:

- PubChem

- European Chemicals Agency (ECHA)

- ChemSpider

- NIST Chemistry WebBook

- Google Scholar (for scientific liter

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Sulfonamides Using 6-Nitropyridine-3-sulfonyl Chloride

Abstract